molecular formula C15H11NO2 B11115534 2-Amino-7-methylanthracene-9,10-dione

2-Amino-7-methylanthracene-9,10-dione

Cat. No.: B11115534
M. Wt: 237.25 g/mol
InChI Key: RIEDLQMTKFJVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by its anthracene core with amino and methyl substituents, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methylanthracene-9,10-dione typically involves the reaction of phthalic anhydride with toluene in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is carried out at a controlled temperature of 45-50°C. The resulting product is then subjected to further purification steps, including washing with sulfuric acid and sodium carbonate solutions, followed by filtration and drying .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-7-methylanthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-7-methylanthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cell death. The compound’s ability to inhibit topoisomerase enzymes further contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-7-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-amino-7-methylanthracene-9,10-dione

InChI

InChI=1S/C15H11NO2/c1-8-2-4-10-12(6-8)15(18)13-7-9(16)3-5-11(13)14(10)17/h2-7H,16H2,1H3

InChI Key

RIEDLQMTKFJVCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.